molecular formula C16H19N5O8 B13837450 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N

2',3',5'-Tri-O-acetyl Guanosine-13C2,15N

Cat. No.: B13837450
M. Wt: 412.33 g/mol
InChI Key: ULXDFYDZZFYGIY-BKJVLZSZSA-N
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Description

2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15 isotopes. This compound is a derivative of guanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated. It is primarily used in scientific research for various applications, including as an intermediate in the synthesis of other isotopically labeled compounds .

Preparation Methods

The synthesis of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N involves the acetylation of guanosine. The reaction typically uses acetic anhydride in the presence of a base such as pyridine. The reaction conditions must be carefully controlled to ensure complete acetylation at the 2’, 3’, and 5’ positions without affecting the guanine base. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N involves its role as a labeled nucleoside. The acetyl groups protect the hydroxyl groups, allowing for controlled reactions and modifications. The labeled isotopes (carbon-13 and nitrogen-15) enable the tracking and analysis of the compound in various biochemical pathways and reactions.

Comparison with Similar Compounds

2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N can be compared with other acetylated nucleosides and isotopically labeled compounds:

The uniqueness of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N lies in its specific isotopic labeling, which makes it particularly valuable for detailed biochemical and pharmacokinetic studies.

Properties

Molecular Formula

C16H19N5O8

Molecular Weight

412.33 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1/i10+1,13+1,18+1

InChI Key

ULXDFYDZZFYGIY-BKJVLZSZSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=[15N][13C]3=[13C]2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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